4-Amino-4-methylcyclohexan-1-one

Catalog No.
S15850400
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-methylcyclohexan-1-one

Product Name

4-Amino-4-methylcyclohexan-1-one

IUPAC Name

4-amino-4-methylcyclohexan-1-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-7(8)4-2-6(9)3-5-7/h2-5,8H2,1H3

InChI Key

BYVSIGRVNUJBPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1)N

4-Amino-4-methylcyclohexan-1-one is an organic compound featuring a cyclohexane ring with an amino group and a ketone functional group. Its chemical structure includes a methyl group at the 4-position of the cyclohexanone framework, making it a member of the cyclohexanone derivatives. The molecular formula for 4-Amino-4-methylcyclohexan-1-one is C7_7H13_13N\O, and its systematic name reflects its functional groups, which contribute to its chemical reactivity and biological properties.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, utilizing oxidizing agents like potassium permanganate or chromium trioxide .
  • Reduction: Reduction reactions can convert the ketone group into alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives through reactions with alkyl halides or acyl chlorides .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Amino-4-methylcyclohexan-1-one may exhibit significant biological activity. It has been studied for potential interactions with various biological targets, including enzymes and receptors. The amino group allows for hydrogen bonding with biomolecules, which may influence their structure and function. Furthermore, preliminary studies suggest that this compound could have applications in medicinal chemistry as a precursor for therapeutic agents due to its potential antimicrobial and antifungal properties .

The synthesis of 4-Amino-4-methylcyclohexan-1-one typically involves several steps:

  • Starting Material: Cyclohexanone serves as the primary starting material.
  • Methylation: A methylating agent, such as methyl iodide, is used to introduce the methyl group at the 4-position of cyclohexanone.
  • Amination: The methylated cyclohexanone is reacted with an amine source (e.g., ammonia or an amine derivative) to introduce the amino group at the 4-position.
  • Purification: The final product is purified through recrystallization or distillation techniques to achieve high purity levels.

In industrial settings, continuous flow processes may be employed to enhance yield and minimize by-products during synthesis.

4-Amino-4-methylcyclohexan-1-one has several applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: The compound is being explored for its potential therapeutic applications and as a precursor for pharmaceutical compounds.
  • Industrial Chemistry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Studies on 4-Amino-4-methylcyclohexan-1-one have focused on its interactions with biological targets. The mechanism of action often involves binding to specific receptors or enzymes, modulating their activity through hydrogen bonding or redox reactions. This interaction profile suggests potential roles in drug development and therapeutic applications .

Several compounds share structural similarities with 4-Amino-4-methylcyclohexan-1-one. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Aspects
4-Amino-4-ethylcyclohexan-1-oneEthyl group instead of methylDifferent hydrophobic properties
4-Amino-4-propylcyclohexan-1-onePropyl group instead of methylVarying chain length affects reactivity
4-Amino-4-isopropylcyclohexan-1-oneIsopropyl group instead of methylInfluences steric hindrance and reactivity

The uniqueness of 4-Amino-4-methylcyclohexan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds. The presence of the methyl group influences its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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